molecular formula C13H14BrClN2O B2639885 2-bromo-4-chloro-N-(1-cyano-2,2-dimethylpropyl)benzamide CAS No. 1788991-16-1

2-bromo-4-chloro-N-(1-cyano-2,2-dimethylpropyl)benzamide

Cat. No.: B2639885
CAS No.: 1788991-16-1
M. Wt: 329.62
InChI Key: NVJAEUQQJGYOEU-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-N-(1-cyano-2,2-dimethylpropyl)benzamide is an organic compound with a complex structure that includes bromine, chlorine, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-N-(1-cyano-2,2-dimethylpropyl)benzamide typically involves multiple steps. One common method starts with the bromination and chlorination of aniline derivatives to introduce the bromo and chloro substituents. The cyano group is then introduced through a reaction with a suitable nitrile compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-bromo-4-chloro-N-(1-cyano-2,2-dimethylpropyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyano group and halogen atoms allows it to form specific interactions with these targets, potentially inhibiting or modifying their activity . This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-chloro-N-(1-cyano-2,2-dimethylpropyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromo and chloro substituents, along with the cyano group, makes it distinct from other similar compounds, allowing for unique interactions and applications .

Properties

IUPAC Name

2-bromo-4-chloro-N-(1-cyano-2,2-dimethylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClN2O/c1-13(2,3)11(7-16)17-12(18)9-5-4-8(15)6-10(9)14/h4-6,11H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJAEUQQJGYOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)C1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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